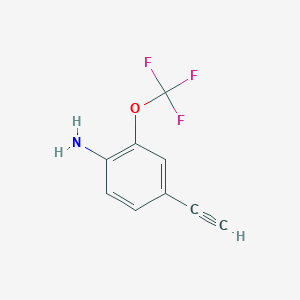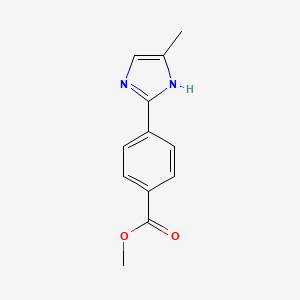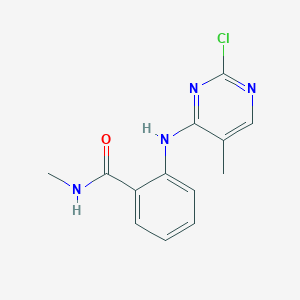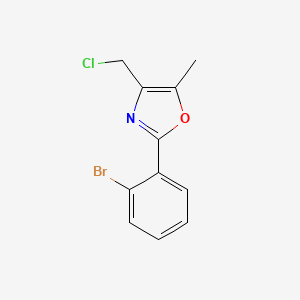
3-(Acetoxymethyl)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetoxymethyl)oxetane-3-carboxylic acid is a heterocyclic compound containing an oxetane ring Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetoxymethyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to obtain the starting material . The resulting product is then treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetoxymethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-carboxylic acid derivatives, while reduction can result in ring-opened products.
Wissenschaftliche Forschungsanwendungen
3-(Acetoxymethyl)oxetane-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(acetoxymethyl)oxetane-3-carboxylic acid involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxetanecarboxylic acid: Another oxetane derivative with similar reactivity.
3-(Phenoxymethyl)-3-oxetanecarboxylic acid: A compound with a phenoxymethyl group instead of an acetoxymethyl group.
Uniqueness
3-(Acetoxymethyl)oxetane-3-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and potential applications. The acetoxymethyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H10O5 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
3-(acetyloxymethyl)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-5(8)12-4-7(6(9)10)2-11-3-7/h2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
JEXXOMIXAANAOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1(COC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)


![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)








